N-(4-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
This compound features a 1,3,4-oxadiazole ring linked to a pyridinyl group via a thioether bridge, with an acetamide moiety terminating in a 4-methoxyphenyl substituent. The oxadiazole ring enhances electron-withdrawing properties, while the pyridinyl group may facilitate π-π stacking interactions in biological targets. The 4-methoxyphenyl group likely improves lipophilicity and membrane permeability, critical for bioavailability .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-28-18-10-8-17(9-11-18)24-19(27)14-30-20-12-7-16(13-23-20)22-25-21(26-29-22)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESMUJRJMFRDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methoxyphenyl group
- An oxadiazole ring
- A pyridine moiety
- A thioacetamide linkage
These structural components contribute to its unique biological properties and mechanisms of action.
This compound exhibits its biological effects primarily through interactions with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby modulating their activity. This can lead to altered metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : It can interact with specific receptors involved in signaling pathways, potentially influencing cellular responses related to inflammation and cancer progression.
- Oxidative Stress Modulation : The oxadiazole moiety is known for its ability to influence oxidative stress levels within cells, which can be pivotal in cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15.0 | |
| Compound B | HeLa (Cervical Cancer) | 12.5 | |
| Compound C | A549 (Lung Cancer) | 20.0 |
These findings suggest that the presence of the oxadiazole ring enhances the anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Research Findings
-
Study on Antitumor Activity :
A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models. The study revealed that these compounds significantly reduced tumor size compared to controls, suggesting their potential as effective anticancer agents. -
Research on Mechanism-Based Approaches :
Another investigation focused on the mechanism-based approaches of oxadiazole derivatives in targeting cancer-related enzymes such as thymidylate synthase and HDAC. The results indicated that this compound could effectively inhibit these enzymes, leading to reduced tumor proliferation rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Variations
1,3,4-Oxadiazole Derivatives
1,3,4-Thiadiazole Derivatives
- Compound 5k (): 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Structural Difference: Thiadiazole ring replaces oxadiazole; 2-methoxyphenoxy substituent. Properties: Melting point 135–136°C, lower than oxadiazole analogs, suggesting reduced crystallinity. Thiadiazoles generally exhibit weaker hydrogen-bonding capacity compared to oxadiazoles .
Triazole-Based Analogs
- Compound 561295-12-3 (): 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Structural Difference: 1,2,4-triazole core with ethyl and thiophenyl groups.
Pharmacological and Physicochemical Properties
Physical Properties
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?
Methodological Answer:
- Core Synthesis Steps :
- 1,3,4-Oxadiazole Formation : React 3-phenylamidoxime with a pyridine-2-thiol derivative via cyclodehydration using POCl₃ or polyphosphoric acid .
- Thioether Linkage : Couple the oxadiazole-pyridine intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Optimization Tips :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- ¹H NMR (CDCl₃): Key peaks include δ 8.5–8.7 ppm (pyridine H), δ 4.1 ppm (SCH₂CO), and δ 3.8 ppm (OCH₃) .
- IR : Confirm thioether (C-S stretch, ~680 cm⁻¹) and oxadiazole (C=N stretch, ~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z ~434 [M+H]⁺) to verify molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Methodological Answer:
- Key Modifications :
- Assay Design :
Q. What experimental approaches resolve contradictory data in pharmacological profiling (e.g., cytotoxicity vs. therapeutic efficacy)?
Methodological Answer:
- Controlled Studies :
- Mechanistic Validation :
- Use flow cytometry to differentiate necrotic vs. apoptotic cell death.
- Validate target engagement via Western blotting (e.g., caspase-3 activation) .
Q. How can researchers address solubility challenges for in vivo studies?
Methodological Answer:
- Formulation Strategies :
- Analytical Validation :
Mechanistic and Pharmacological Questions
Q. What are the hypothesized mechanisms of action for this compound’s antimicrobial activity?
Methodological Answer:
- Target Hypotheses :
- Validation Steps :
Q. How can metabolic stability be evaluated to guide lead optimization?
Methodological Answer:
- In Vitro Assays :
- In Silico Tools :
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Standardization Protocols :
- Collaborative Validation :
Q. How should researchers troubleshoot inconsistent biological activity data?
Methodological Answer:
- Systematic Checks :
- Positive Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay performance .
Safety and Handling
Q. What safety protocols are critical when handling thioether-containing compounds like this?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
